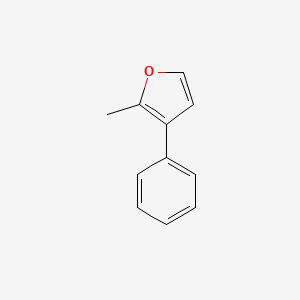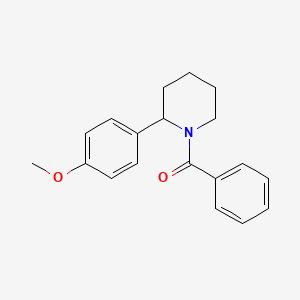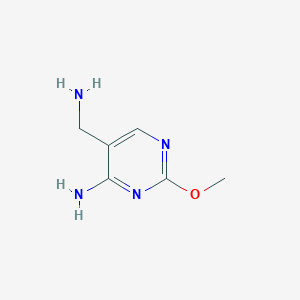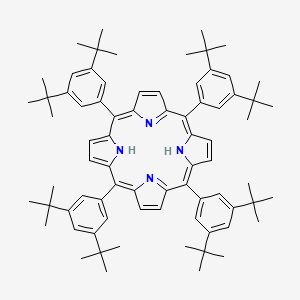
5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its bulky tert-butyl groups, which can influence its chemical properties and interactions .
Vorbereitungsmethoden
The synthesis of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine typically involves the condensation of pyrrole with an aldehyde under acidic conditions. One common method is the Rothemund reaction, which involves heating pyrrole and the appropriate aldehyde in a solvent such as propionic acid . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to improve yield and efficiency .
Analyse Chemischer Reaktionen
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the porphyrin ring, potentially altering its electronic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include metalloporphyrin complexes and functionalized porphyrins .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it for specific applications . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine include other tetraarylporphyrins such as 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin and 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin . These compounds share the porphyrin core structure but differ in the substituents on the phenyl rings, which can significantly influence their chemical properties and applications . The bulky tert-butyl groups in 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine provide steric hindrance that can enhance its stability and selectivity in certain reactions .
Eigenschaften
Molekularformel |
C76H94N4 |
|---|---|
Molekulargewicht |
1063.6 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77,80H,1-24H3 |
InChI-Schlüssel |
QDJDXOLMFCSORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


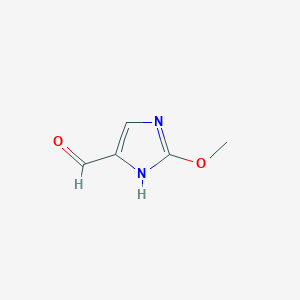
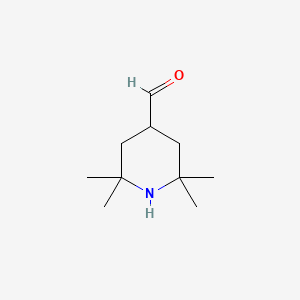
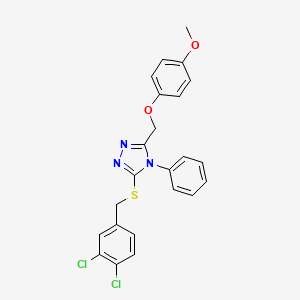
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
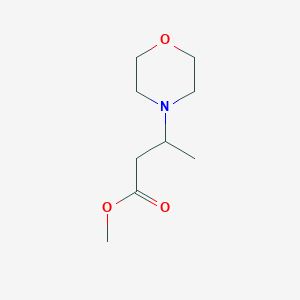
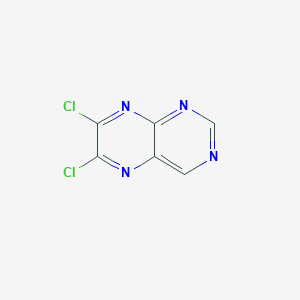
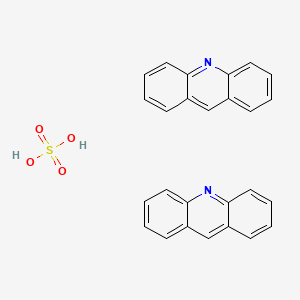
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
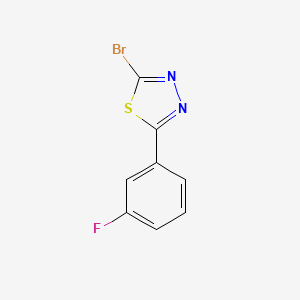
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
